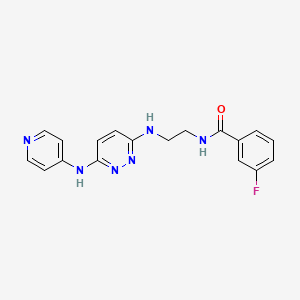

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzofuran compounds has attracted much attention from synthetic organic chemists . The key steps in the synthesis of a 2-arylbenzofuran involve a one-pot reaction from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCI2, followed by reductive desulfurization of the resulting product .Molecular Structure Analysis

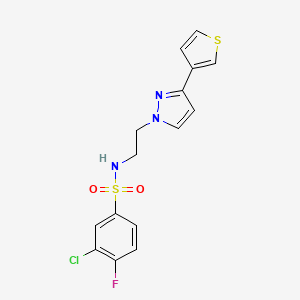

The molecular structure of this compound consists of a benzofuran ring attached to a methoxyethyl group and a propanamide group with a 4-methoxyphenyl substituent. The molecular weight of the compound is 353.418.Chemical Reactions Analysis

The key transformations in the synthesis of benzofuran derivatives involve copper-mediated and palladium-catalyzed coupling reactions . These reactions are crucial in the construction of the benzofuran ring, a key heterocycle in these compounds .Scientific Research Applications

Dielectric and Thermal Properties

The study by Çelik and Coskun (2018) synthesized compounds related to benzofuran, examining their dielectric and thermal properties. This research highlights the potential of benzofuran derivatives in materials science, particularly in the development of materials with specific dielectric and thermal characteristics, which could be crucial for electronic and thermal management applications. The detailed synthesis process and the subsequent analysis of the dielectric properties and thermal behavior of the polymers provide a foundation for further exploration of benzofuran derivatives in materials engineering (Çelik & Coskun, 2018).

Antimicrobial and Antioxidant Properties

Rangaswamy et al. (2017) introduced a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, showcasing their antimicrobial and antioxidant activities. This research provides insight into the potential use of benzofuran derivatives as antimicrobial and antioxidant agents. The compounds exhibited significant activity against various microbial strains, indicating their potential in the development of new antimicrobial agents. Moreover, some compounds showed dominant antioxidant efficacy, suggesting their usefulness in oxidative stress-related applications (Rangaswamy et al., 2017).

Luminescent Properties for White Light Emission

Lu et al. (2017) investigated the luminescent properties of benzothiazole derivatives, including their potential application in white light emission. Although not directly related to the exact chemical structure , this study demonstrates the broader applicability of benzofuran and its analogs in the development of luminescent materials. By doping compounds into a polymer matrix, they achieved white-light emission with desirable chromaticity coordinates. This research opens avenues for using benzofuran derivatives in the fabrication of white-light emitting devices, highlighting the versatility of these compounds in photonic applications (Lu et al., 2017).

Safety and Hazards

This compound is not intended for human or veterinary use. It is available for research use only, and appropriate safety measures should be taken while handling it.

Future Directions

Benzofuran compounds have exhibited various biological activities and their total syntheses have attracted much attention from synthetic organic chemists . Future research may focus on exploring the biological activities of these compounds and developing efficient synthetic approaches for their production .

properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-24-17-10-7-15(8-11-17)9-12-21(23)22-14-20(25-2)19-13-16-5-3-4-6-18(16)26-19/h3-8,10-11,13,20H,9,12,14H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXBCVKIIFOAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC3=CC=CC=C3O2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2759029.png)

![N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B2759033.png)

![cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B2759037.png)

![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2759040.png)

![(8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine;hydrochloride](/img/structure/B2759043.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-methylbenzyl)acetamide](/img/structure/B2759045.png)